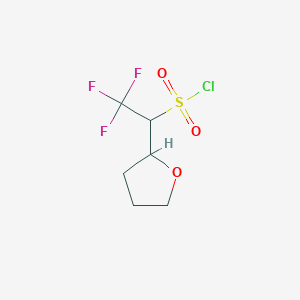
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile
Overview
Description
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile, also known as 2F4TPB, is a fluorinated aromatic compound that has recently become a popular building block for organic synthesis. It has gained attention due to its unique properties, which allow it to be used in a variety of applications.
Scientific Research Applications
Synthesis and Characterization
A notable application in scientific research involving fluoro-substituted benzonitriles includes the synthesis of monofluorinated functionalized 4-H-pyran derivatives through one-pot, multi-component reactions. This method efficiently produces a series of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives, showcasing the versatility and utility of fluoro-substituted benzonitriles in synthesizing complex organic compounds with potential for various chemical and pharmacological applications (Xiao-ling Xu et al., 2015).
Structural Studies and Molecular Interactions
The study of fluoro-substituted benzonitriles extends to structural characterization and analysis of molecular interactions. For instance, 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile's structure was determined, revealing detailed molecular geometry and interaction patterns, such as hydrogen bonding and π–π interactions. This provides insight into the structural basis of molecular recognition and interaction, crucial for the development of new materials and drugs (Al-Anood M. Al-Dies et al., 2012).
Catalytic Activity and Chemical Reactions
Fluoro-substituted benzonitriles are also utilized in catalysis research. For example, novel Co(II) and Pd(II)-perfluoroalkylphthalocyanine complexes derived from fluoro-substituted phthalonitriles exhibit significant catalytic activity in fluorous biphasic systems for benzyl alcohol oxidation. This highlights their potential in green chemistry and industrial applications, where selective and efficient catalysts are needed (Metin Özer et al., 2009).
Fluorination Techniques
Moreover, the utility of fluoro-substituted benzonitriles in fluorination techniques is demonstrated by the facile one-pot fluorination of polycyclic aromatic hydrocarbons (PAHs), showing the reagent's ease of handling, simple operational procedures, and potential for direct one-pot access to various fluorinated PAHs, critical for pharmaceutical and material science research (K. Laali et al., 1998).
Metabotropic Glutamate Receptor Antagonists
In the realm of medicinal chemistry, fluoro-substituted benzonitriles serve as core structures for developing potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) receptor antagonists, demonstrating their importance in drug discovery and neuropharmacology. Such compounds, with modifications on the fluoro-substituted benzonitrile scaffold, have shown to be highly potent, with good pharmacokinetic profiles, illustrating the compound's significance in designing new therapeutic agents (Steve F. Poon et al., 2004).
properties
IUPAC Name |
2-fluoro-4-(oxan-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-11-7-10(5-4-9(11)8-14)16-12-3-1-2-6-15-12/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXWMIHKUTIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)





![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)



![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)